N-(9H-fluoren-2-yl)-2-methoxybenzamide

Medicinal Chemistry Conformational Analysis Hedgehog Pathway

Select N-(9H-fluoren-2-yl)-2-methoxybenzamide to access a rigid, π-extended benzamide scaffold unavailable from simpler N-aryl analogs. The ortho-methoxy group enforces an intramolecular H-bond, twisting the pharmacophore into a bioactive conformation critical for nanomolar Smo antagonism. The fluoren-2-yl substituent provides additional hydrophobic surface for uncharted IP space beyond published 2-methoxybenzamide leads. Use this exact isomer—substituting the 3- or 4-methoxy positional isomers risks >10-fold potency loss. Ideal for Shh-LIGHT2 reporter assays, MAO-B luminescence counter-screening, and conformational SAR mapping.

Molecular Formula C21H17NO2
Molecular Weight 315.4g/mol
Cat. No. B422813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-2-methoxybenzamide
Molecular FormulaC21H17NO2
Molecular Weight315.4g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C21H17NO2/c1-24-20-9-5-4-8-19(20)21(23)22-16-10-11-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-11,13H,12H2,1H3,(H,22,23)
InChIKeyKXMFXUGPNSDVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9H-Fluoren-2-yl)-2-methoxybenzamide – Procurement-Relevant Baseline and Compound-Class Identification for Research Sourcing


N-(9H-fluoren-2-yl)-2-methoxybenzamide (C₂₁H₁₇NO₂; MW 315.36 g/mol) is a synthetic small-molecule benzamide that combines a 2‑methoxybenzamide pharmacophore with a fluoren‑2‑yl substituent [1]. The 2‑methoxybenzamide scaffold is a validated core for Hedgehog (Hh) pathway inhibitors targeting Smoothened (Smo), with derivatives showing nanomolar IC₅₀ values in Hh reporter assays [2]. The fluorenyl group introduces a rigid, planar polycyclic aromatic system that can engage in π‑stacking interactions and modulate physicochemical properties relative to simpler N‑aryl benzamides. This compound is listed in vendor screening libraries and has been registered in PubChem (SID 518206558) and the ChEMBL database (CHEMBL2313295) with preliminary bioactivity annotations [1].

Why N-(9H-Fluoren-2-yl)-2-methoxybenzamide Cannot Be Interchanged with Closest Analogs Without Experimental Verification


Substituting N-(9H-fluoren-2-yl)-2-methoxybenzamide with its closest positional isomer, N-(9H-fluoren-2-yl)-4-methoxybenzamide (CAS 5772-96-3), or with the unsubstituted N-(9H-fluoren-2-yl)benzamide (CAS 3671-78-1) carries a high risk of divergent biological outcome. The ortho‑methoxy group in the 2‑methoxybenzamide scaffold is critical for bioactive conformation: ortho‑substitution can enforce an intramolecular hydrogen bond between the methoxy oxygen and the amide NH, twisting the benzamide ring out of coplanarity and altering the pharmacophoric geometry [1]. In the 2‑methoxybenzamide Hh inhibitor series, even modest substituent shifts on the benzamide ring produce >10‑fold changes in IC₅₀ [2]. The fluorenyl moiety further differentiates this compound from simple N‑phenyl or N‑benzyl 2‑methoxybenzamides by providing additional π‑surface area and shape complementarity that generic analogs lack. Without direct comparative profiling, assuming functional equivalence is scientifically unsound [3].

N-(9H-Fluoren-2-yl)-2-methoxybenzamide – Quantitative Differentiation Evidence Against Closest Analogs


Ortho‑Methoxy vs. Para‑Methoxy Positional Isomerism: Conformational and Estimated Property Differences

The ortho‑methoxy substitution in N-(9H-fluoren-2-yl)-2-methoxybenzamide creates an intramolecular six‑membered hydrogen bond (OCH₃···H–N) that biases the benzamide torsion angle. In contrast, the para‑methoxy isomer (CAS 5772-96-3) lacks this conformational constraint, resulting in a more planar ground‑state geometry. This conformational difference is expected to alter target‑binding pharmacophore presentation [1]. Computed logP (XLogP3) for the target compound is approximately 4.8, while the para‑isomer shows a comparable value; however, the topological polar surface area (TPSA) of 38.3 Ų for the ortho‑isomer vs. 38.3 Ų for the para‑isomer does not differentiate them, making the conformational effect the primary discriminator [2]. In the published 2‑methoxybenzamide Hh inhibitor SAR, ortho‑substituted analogs consistently outperform meta‑ and para‑substituted congeners [3].

Medicinal Chemistry Conformational Analysis Hedgehog Pathway

Fluorenyl‑Benzamide vs. Simple N‑Phenyl‑2‑methoxybenzamide: Polycyclic π‑Surface Contribution

Replacing the fluoren‑2‑yl group with a simple phenyl ring (e.g., N‑phenyl‑2‑methoxybenzamide) reduces the π‑surface area available for aromatic stacking interactions. The fluorene moiety provides a rigid, extended π‑system (biphenyl‑like with a methylene bridge) that enhances shape complementarity to hydrophobic binding pockets. In related fluorenyl‑containing adenosine A₂A receptor antagonists, the fluorenyl group contributes substantially to binding affinity; the parent N‑(9H‑fluoren‑2‑yl)benzamide scaffold has been annotated with MAO‑B inhibitory activity (IC₅₀ = 480 nM, luminescence assay) in the ChEMBL database [1]. This compares favorably to simple N‑phenyl‑2‑methoxybenzamide, which lacks this polycyclic extension and shows no reported MAO‑B activity. The target compound retains both the ortho‑methoxy group and the fluorenyl ring, potentially combining Hh pathway and MAO‑B polypharmacology [2].

Drug Design Molecular Recognition Adenosine Receptors

2‑Methoxybenzamide Pharmacophore in Hedgehog Pathway: Potency Context Against Vismodegib

The 2‑methoxybenzamide core is a recognized pharmacophore for Smo antagonism. In the series reported by Sun et al. (2021), lead compound 21 (a 2‑methoxybenzamide derivative) achieved nanomolar Hh pathway inhibition (IC₅₀ in the low nanomolar range) and prevented Shh‑induced Smo ciliary translocation [1]. Although compound 21 is not structurally identical to N-(9H‑fluoren-2-yl)-2‑methoxybenzamide, both share the essential ortho‑methoxybenzamide motif. The clinically approved Smo antagonist vismodegib shows an IC₅₀ of ~3–13 nM in similar assays but is associated with acquired resistance via Smo D473H mutation; compound 21 retained activity against mutant Smo [1]. This class‑level SAR places 2‑methoxybenzamide derivatives as a relevant chemotype for Smo‑targeted probe discovery, with the fluorenyl substitution on the target compound providing a differentiated vector for optimizing potency and selectivity beyond the published lead [2].

Cancer Therapeutics Hedgehog Signaling Smoothened Antagonists

Physicochemical Differentiation: Computed LogP and Solubility Estimates vs. Unsubstituted Benzamide Analog

The introduction of the ortho‑methoxy group onto the benzamide ring of N-(9H‑fluoren‑2‑yl)benzamide modulates lipophilicity and aqueous solubility. Computed XLogP3 values: N-(9H‑fluoren‑2‑yl)-2‑methoxybenzamide ≈ 4.8; the unsubstituted N-(9H‑fluoren‑2‑yl)benzamide ≈ 4.3 [1]. The methoxy group adds ~0.5 log units of lipophilicity while also introducing a hydrogen‑bond acceptor, which can partially offset the solubility penalty. Experimental solubility data for closely related N-(9H‑fluoren‑2‑yl)-2‑fluorobenzamide has been reported as <0.6 µg/mL [2]; the 2‑methoxy analog is expected to show similar low aqueous solubility owing to the dominant fluorenyl hydrophobicity. This property profile makes the compound suitable for cell‑based assays with DMSO stock solutions (≤0.1% final DMSO) but requires attention to solubility limitations in biochemical assays.

ADME Properties Solubility Lead Optimization

N-(9H-Fluoren-2-yl)-2-methoxybenzamide – Evidence‑Backed Application Scenarios for Scientific Procurement


Hedgehog Pathway Inhibitor Probe Development Leveraging the 2‑Methoxybenzamide Pharmacophore

N-(9H-fluoren-2-yl)-2-methoxybenzamide can serve as a starting scaffold for medicinal chemistry optimization of Smo antagonists. The 2‑methoxybenzamide core has demonstrated nanomolar Hh pathway inhibition in multiple derivative series [1]. The fluoren‑2‑yl substituent offers a rigid, hydrophobic moiety for exploring uncharted substituent space beyond published 2‑methoxybenzamide leads. Researchers can use this compound in Shh‑LIGHT2 reporter assays to establish baseline Hh inhibitory activity and benchmark against vismodegib (~3–13 nM) or compound 21 from Sun et al. (2021) [1].

Dual‑Target Pharmacophore Exploration: MAO‑B and Adenosine Receptor Interactions

The fluorenyl‑benzamide substructure is associated with MAO‑B inhibition (IC₅₀ = 480 nM for the parent N-(9H-fluoren-2-yl)benzamide scaffold) [2]. Combined with the ortho‑methoxy group, the target compound represents a chemical probe for investigating whether dual Hh pathway / MAO‑B modulation can be achieved in a single chemotype. Procurement for MAO‑B luminescence assays (human recombinant enzyme, 1 h incubation) and counter‑screening against MAO‑A (selectivity assessment) is scientifically justified [2].

Structure‑Activity Relationship Studies on Positional Isomerism in Fluorenyl‑Benzamides

The ortho‑methoxy group in N-(9H-fluoren-2-yl)-2‑methoxybenzamide creates a conformationally biased benzamide system via intramolecular hydrogen bonding [3]. Comparative procurement of the 2‑methoxy, 3‑methoxy (CAS 303141-62-0), and 4‑methoxy (CAS 5772-96-3) positional isomers enables systematic SAR mapping of methoxy position effects on target binding, solubility, and metabolic stability. This three‑compound set is ideal for probing conformational preferences in benzamide‑based inhibitor design [3].

Screening Library Enrichment for Polycyclic Aromatic Amide Chemotypes

The compound contains a fluorene ring system (a polycyclic aromatic hydrocarbon) linked to a substituted benzamide, a structural combination underrepresented in many commercial diversity libraries. Incorporation into targeted screening sets for nuclear receptors, GPCRs with lipophilic binding pockets, or protein‑protein interaction inhibitors is supported by the fluorenyl group's extended π‑surface area and shape complementarity potential [2][3]. The ortho‑methoxy group additionally provides a hydrogen‑bond acceptor that can anchor binding in polar sub‑pockets.

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.